Lipophilicity Over 1,000-Fold Higher Than the SpCas9-Inhibiting Sulfonyl Analog BRD7586
The target compound exhibits a calculated logP of 4.63, which is over 100-fold more lipophilic than its closest functional analog, the SpCas9 inhibitor BRD7586, which has a logP of 2.6 . This difference of 2.03 log units means the target compound is predicted to partition into a lipid bilayer more than 100 times more readily than BRD7586, a critical parameter for cell-based assays.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | logP = 4.63 |
| Comparator Or Baseline | BRD7586 (sulfonyl analog): logP = 2.6 |
| Quantified Difference | ΔlogP = +2.03 (>100-fold higher lipophilicity) |
| Conditions | Computational prediction (ChemDiv for target; InvivoChem for BRD7586). |
Why This Matters
This marked difference in lipophilicity is a key decision point for scientists choosing a chemical probe, as it dictates passive membrane permeability and can lead to divergent cellular distribution and target engagement profiles.
